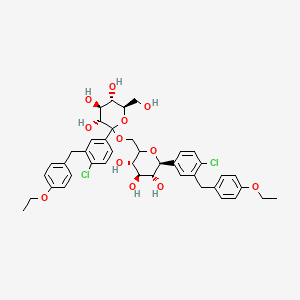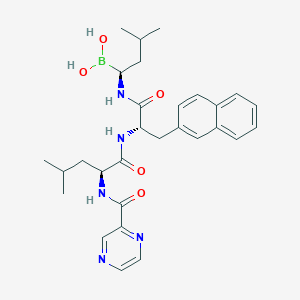
Proteasome Inhibitor YSY01A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
YSY01A is a novel proteasome inhibitor that has shown significant potential in cancer treatment. Proteasome inhibitors are compounds that block the action of proteasomes, which are protein complexes responsible for degrading unneeded or damaged proteins within the cell. By inhibiting proteasomes, YSY01A can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of YSY01A involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in the public domain. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production of YSY01A would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of intermediates, and implementing quality control measures to produce the compound on a larger scale. The exact industrial production methods are not publicly available but would follow standard practices in pharmaceutical manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
YSY01A undergoes several types of chemical reactions, including:
Oxidation: YSY01A can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of YSY01A.
Substitution: YSY01A can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions of YSY01A include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the reagents involved .
Major Products Formed
The major products formed from the reactions of YSY01A depend on the type of reaction it undergoes. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives of YSY01A .
Applications De Recherche Scientifique
YSY01A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: YSY01A is used as a tool compound to study proteasome inhibition and its effects on protein degradation pathways.
Biology: The compound is employed in research to understand the role of proteasomes in cellular processes and the mechanisms of apoptosis.
Medicine: YSY01A has shown promise as an anticancer agent, particularly in the treatment of cisplatin-resistant ovarian cancer and non-small cell lung cancer. .
Industry: In the pharmaceutical industry, YSY01A is being explored for its potential as a therapeutic agent in cancer treatment
Mécanisme D'action
YSY01A exerts its effects by inhibiting the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. By blocking the proteasome’s activity, YSY01A leads to the accumulation of ubiquitinated proteins, which triggers apoptosis in cancer cells. The compound specifically targets and down-regulates key proteins involved in cell survival and proliferation, such as gp130 and JAK2, through proteasome-independent degradation .
Comparaison Avec Des Composés Similaires
YSY01A is unique among proteasome inhibitors due to its specific mechanism of action and its ability to enhance the cytotoxicity of other anticancer agents like cisplatin. Similar compounds include:
Bortezomib: An FDA-approved proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. .
Carfilzomib: Another proteasome inhibitor used in cancer therapy, particularly for multiple myeloma. .
YSY01A stands out due to its lower toxicity to non-cancerous cells and its potential for use in combination therapies with other anticancer agents .
Propriétés
Formule moléculaire |
C29H38BN5O5 |
|---|---|
Poids moléculaire |
547.5 g/mol |
Nom IUPAC |
[(1S)-3-methyl-1-[[(2S)-2-[[(2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C29H38BN5O5/c1-18(2)13-23(33-29(38)25-17-31-11-12-32-25)27(36)34-24(28(37)35-26(30(39)40)14-19(3)4)16-20-9-10-21-7-5-6-8-22(21)15-20/h5-12,15,17-19,23-24,26,39-40H,13-14,16H2,1-4H3,(H,33,38)(H,34,36)(H,35,37)/t23-,24-,26+/m0/s1 |
Clé InChI |
BJJCLDNVNAULGO-KYPHJKQUSA-N |
SMILES isomérique |
B([C@@H](CC(C)C)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CC(C)C)NC(=O)C3=NC=CN=C3)(O)O |
SMILES canonique |
B(C(CC(C)C)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)NC(=O)C3=NC=CN=C3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


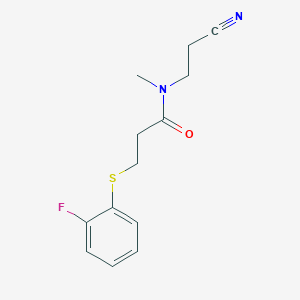
![1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B14896448.png)
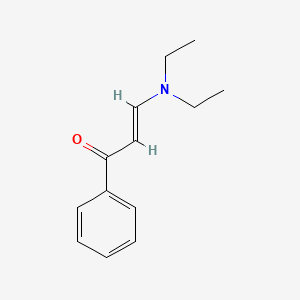
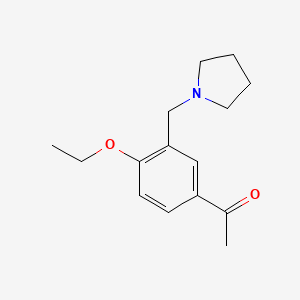
![(6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)](/img/structure/B14896456.png)
![(2'-(Diethyl(methyl)silyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14896462.png)
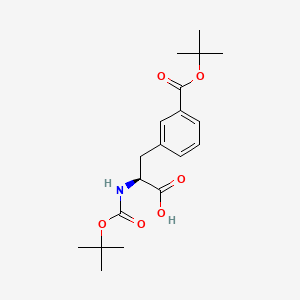
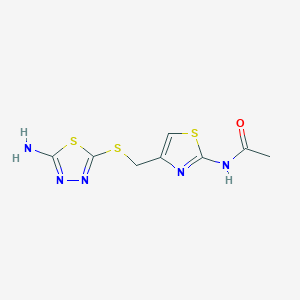
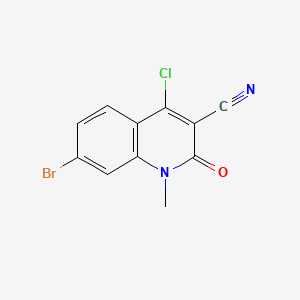
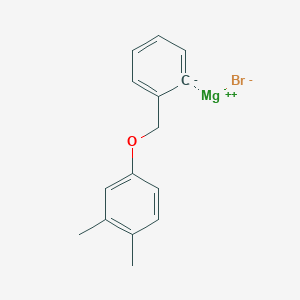
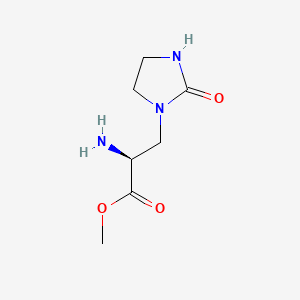
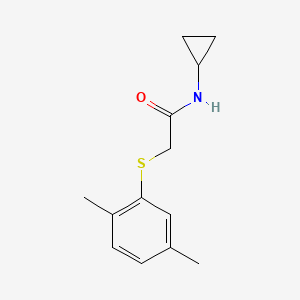
![8-(3-Isopropyl-1,2,4-thiadiazol-5-YL)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14896494.png)
